molecular formula C19H22Cl3N B12771718 Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride CAS No. 126517-36-0

Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride

Cat. No.: B12771718
CAS No.: 126517-36-0
M. Wt: 370.7 g/mol
InChI Key: OFUHYBSYLCQVRW-UHFFFAOYSA-N
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Description

Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is a chemical compound with a complex structure, featuring a hexahydroazepine ring substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride and 3-chlorobenzyl chloride with hexahydroazepine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1-((2-bromophenyl)(3-bromophenyl)methyl)-1H-azepine hydrochloride
  • Hexahydro-1-((2-fluorophenyl)(3-fluorophenyl)methyl)-1H-azepine hydrochloride
  • Hexahydro-1-((2-methylphenyl)(3-methylphenyl)methyl)-1H-azepine hydrochloride

Uniqueness

Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is unique due to the presence of chlorophenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds, making it valuable for targeted research and applications.

Properties

CAS No.

126517-36-0

Molecular Formula

C19H22Cl3N

Molecular Weight

370.7 g/mol

IUPAC Name

1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]azepane;hydrochloride

InChI

InChI=1S/C19H21Cl2N.ClH/c20-16-9-7-8-15(14-16)19(17-10-3-4-11-18(17)21)22-12-5-1-2-6-13-22;/h3-4,7-11,14,19H,1-2,5-6,12-13H2;1H

InChI Key

OFUHYBSYLCQVRW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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